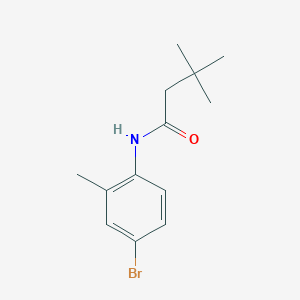![molecular formula C20H16Cl2N4O4S B297186 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297186.png)
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and viruses. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity. However, one limitation is that the compound may not be effective in all types of cancer or viral infections. Further research is needed to determine its efficacy in different disease models.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential use in combination therapy with other compounds. Another area of interest is its potential use in treating other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 2-furoylpiperazine to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied in vitro and in vivo for its efficacy in treating cancer, HIV, and other viral infections.
Propriétés
Formule moléculaire |
C20H16Cl2N4O4S |
|---|---|
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
(5E)-1-(3,4-dichlorophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H16Cl2N4O4S/c21-14-4-3-12(10-15(14)22)26-18(28)13(17(27)23-20(26)31)11-24-5-7-25(8-6-24)19(29)16-2-1-9-30-16/h1-4,9-11H,5-8H2,(H,23,27,31)/b13-11+ |
Clé InChI |
FLQNQVYNAWICNW-ACCUITESSA-N |
SMILES isomérique |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
